

ZINC05007751: An In-Depth Selectivity Profile and Technical Guide

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Compound of Interest		
Compound Name:	ZINC05007751	
Cat. No.:	B1683637	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC05007751 has been identified as a potent inhibitor of the NIMA-related kinase 6 (NEK6), a protein implicated in cell cycle control and tumorigenesis. This technical guide provides a comprehensive overview of the known selectivity profile of **ZINC05007751**, detailed experimental methodologies for kinase activity assessment, and a review of the signaling pathways involving its primary targets. While a broad, kinome-wide selectivity profile for **ZINC05007751** is not publicly available at this time, this document consolidates the existing data to inform further research and development efforts.

Selectivity Profile of ZINC05007751

ZINC05007751 demonstrates potent inhibition of NEK6 with a reported half-maximal inhibitory concentration (IC50) of 3.4 μM.[1][2] Current data indicates a high degree of selectivity for NEK6 and its close homolog NEK1 over other tested members of the NIMA-related kinase family, specifically NEK2, NEK7, and NEK9, against which no significant activity was observed. [1]

Table 1: Quantitative Kinase Inhibition Data for **ZINC05007751**



Kinase Target	IC50 (μM)
NEK6	3.4
NEK1	Activity reported, but quantitative IC50 not specified
NEK2	No significant activity
NEK7	No significant activity
NEK9	No significant activity

Data sourced from De Donato M, et al. Sci Rep. 2018.[1]

Experimental Protocols

The primary method utilized to determine the inhibitory activity of **ZINC05007751** against NEK6 was the LANCE® Ultra Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based platform.

LANCE® Ultra Kinase Assay Protocol (General)

This protocol describes a generalized procedure for determining kinase activity and inhibition, as specific details from the original study on **ZINC05007751** are not fully available.

Objective: To measure the in vitro inhibitory effect of a compound on the activity of a specific kinase.

Materials:

- Recombinant Kinase (e.g., NEK6)
- ULight[™]-labeled substrate peptide
- Europium (Eu)-labeled anti-phospho-substrate antibody
- ATP
- Test Compound (e.g., ZINC05007751) dissolved in DMSO



- Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Stop Solution (e.g., 10 mM EDTA in 1X LANCE Detection Buffer)
- 384-well white opaque microplates
- TR-FRET enabled plate reader

Procedure:

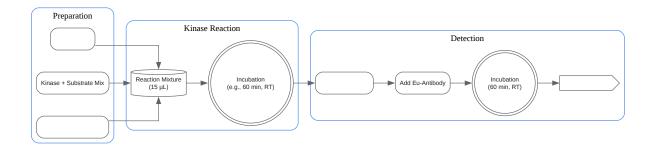
- Compound Preparation: Prepare serial dilutions of ZINC05007751 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
- Kinase Reaction:
 - Add 5 μ L of the diluted **ZINC05007751** solution to the wells of a 384-well plate.
 - Add 5 µL of a solution containing the recombinant kinase (e.g., NEK6) and the ULight™labeled substrate in kinase reaction buffer.
 - \circ Initiate the kinase reaction by adding 5 μL of ATP solution in kinase reaction buffer. The final reaction volume is 15 μL .
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes),
 protected from light.
- Reaction Termination and Detection:
 - Stop the kinase reaction by adding 5 μL of the Stop Solution containing EDTA.
 - \circ Add 5 μL of the Eu-labeled anti-phospho-substrate antibody diluted in LANCE Detection Buffer.
 - Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
- Data Acquisition:



- Read the plate on a TR-FRET enabled plate reader, with excitation at ~320-340 nm and emission at 615 nm (Europium) and 665 nm (ULight™ acceptor).
- The TR-FRET signal is proportional to the amount of phosphorylated substrate and is calculated as the ratio of the emission at 665 nm to that at 615 nm.

Data Analysis:

- Calculate the percent inhibition for each concentration of ZINC05007751 relative to a
 DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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Caption: LANCE® Ultra Kinase Assay Workflow.

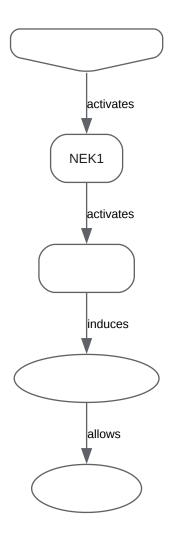
Signaling Pathways

ZINC05007751's primary targets, NEK1 and NEK6, are involved in critical cellular processes, including DNA damage response and cell cycle regulation.



NEK1 Signaling in DNA Damage Response

NEK1 is a crucial component of the DNA Damage Response (DDR) pathway. It functions independently of the canonical ATM and ATR kinases.[3] Upon DNA damage, NEK1 is activated and localizes to the site of damage, where it is required for the activation of downstream checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest and allowing for DNA repair.



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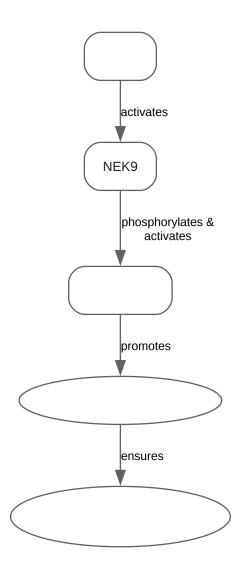
Caption: NEK1 in the DNA Damage Response Pathway.

NEK6 Signaling in Cell Cycle Progression

NEK6 is a mitotic kinase that plays a key role in the G2/M transition and proper execution of mitosis. It is part of a signaling cascade involving NEK9 and NEK7. NEK9, activated by mitotic



kinases such as PLK1, phosphorylates and activates NEK6 and NEK7. Activated NEK6 then contributes to the establishment of a proper mitotic spindle, ensuring accurate chromosome segregation. NEK6 has also been shown to be involved in the TGFβ/Smad and mTOR signaling pathways.



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Caption: NEK6 Mitotic Signaling Cascade.

Conclusion and Future Directions

ZINC05007751 is a valuable tool compound for studying the roles of NEK1 and NEK6 kinases. The available data demonstrates its potency and selectivity within the NEK family. However, the lack of a comprehensive, kinome-wide selectivity profile represents a significant knowledge



gap. To fully understand the therapeutic potential and potential off-target effects of **ZINC05007751**, it is imperative that future studies include broad kinase panel screening. Such data will be crucial for interpreting cellular and in vivo studies and for guiding any potential drug development efforts based on this chemical scaffold.

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